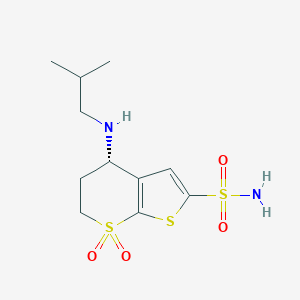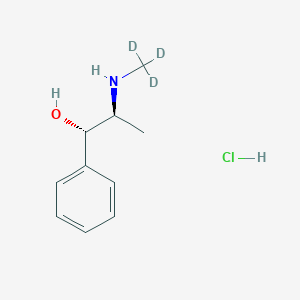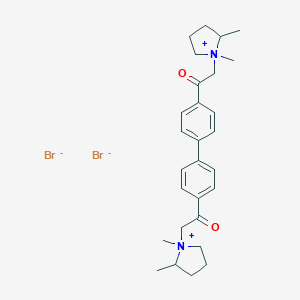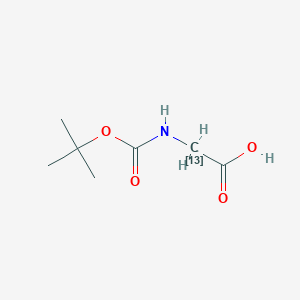
N-(tert-Butoxycarbonyl)glycine-2-13C
説明
N-(tert-Butoxycarbonyl)glycine-2-13C is a labeled compound used extensively in scientific research. It is a derivative of glycine, where the carbon-2 position is labeled with the stable isotope carbon-13. The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis to protect amines from unwanted reactions. The compound’s molecular formula is Boc-NH13CH2CO2H, and it has a molecular weight of 176.18 .
作用機序
Target of Action
Boc-Glycine-2-13C, also known as N-(tert-Butoxycarbonyl)glycine-2-13C, is a 13C-labeled compound . It’s primarily used in peptide synthesis
Mode of Action
It’s known that this compound is used in peptide synthesis , which suggests it may interact with amino acids or peptides during the synthesis process.
Biochemical Pathways
Given its use in peptide synthesis , it’s likely involved in the formation of peptide bonds, which are crucial in the creation of proteins.
Pharmacokinetics
It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
Given its use in peptide synthesis , it’s likely that it plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.
準備方法
Synthetic Routes and Reaction Conditions
N-(tert-Butoxycarbonyl)glycine-2-13C can be synthesized through a direct approach from the corresponding bromoacetates. The process involves the reaction of bromoacetates with tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the Boc-protected glycine . The reaction conditions typically include:
Temperature: Room temperature to 0°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including precise temperature control and efficient mixing .
化学反応の分析
Types of Reactions
N-(tert-Butoxycarbonyl)glycine-2-13C undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield glycine-2-13C.
Esterification: It can react with alcohols in the presence of a catalyst to form esters.
Amidation: It can react with amines to form amides.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Catalysts: Dicyclohexylcarbodiimide (DCC) for esterification.
Solvents: Dichloromethane, tetrahydrofuran, or methanol.
Major Products Formed
Glycine-2-13C: Formed after Boc deprotection.
Esters and Amides: Formed through esterification and amidation reactions, respectively.
科学的研究の応用
N-(tert-Butoxycarbonyl)glycine-2-13C is widely used in various fields of scientific research:
Chemistry: Used as a building block in peptide synthesis and as a tracer in metabolic studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of complex organic molecules and as a standard in analytical chemistry.
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)glycine-2-15N: Labeled with nitrogen-15 instead of carbon-13.
N-(tert-Butoxycarbonyl)glycine-13C2: Labeled with carbon-13 at two positions.
N-(tert-Butoxycarbonyl)glycine-2-13C,15N: Labeled with both carbon-13 and nitrogen-15
Uniqueness
This compound is unique due to its specific labeling at the carbon-2 position with carbon-13. This specific labeling allows for precise tracking of metabolic pathways and detailed studies of enzyme mechanisms. The Boc group provides additional protection, making it a versatile compound in synthetic chemistry .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583858 | |
| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145143-02-8 | |
| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145143-02-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



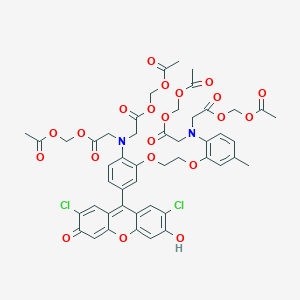

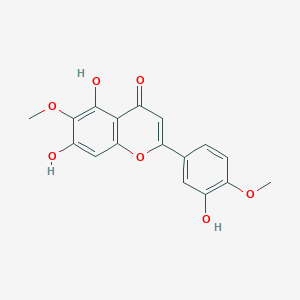
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
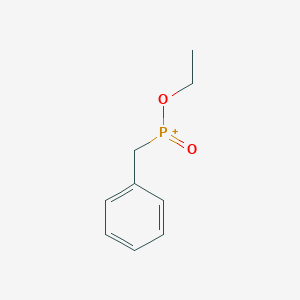
![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)

